molecular formula C11H12N2S B3097141 (S)-2-phenyl-1-(thiazol-2-yl)ethanamine CAS No. 130199-65-4

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Cat. No.: B3097141
CAS No.: 130199-65-4
M. Wt: 204.29 g/mol
InChI Key: ADXGZQRJIYRSGK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-phenyl-1-(thiazol-2-yl)ethanamine” is a compound that contains a phenyl group (a benzene ring), a thiazole ring (a ring containing nitrogen and sulfur), and an ethanamine group (a two-carbon chain with an amine group). The “(S)” indicates that this compound has a specific stereochemistry, meaning the arrangement of atoms in space is important .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of an amine group suggests that this compound could act as a base .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives, including compounds like (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, are known for their extensive applications in medicinal chemistry. Thiazole is a five-membered heterocyclic compound that has been the focus of numerous studies due to its potential in developing drugs with various therapeutic effects. Recent research has highlighted the synthesis and applications of thiazole derivatives in discovering drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. These compounds are investigated for their enzyme modulation abilities, particularly targeting specific enzymes related to diseases, offering a pathway for the development of drugs with lesser side effects (Leoni et al., 2014).

Heterocyclic Compounds in Drug Discovery

The structural versatility of thiazole as a core structure in heterocyclic compounds is noteworthy in drug discovery. Thiazole-containing heterocycles have been explored for their broad-spectrum biological activities, including antimalarial properties. Such compounds are crucial in the ongoing search for new antimalarial drug molecules, with structural-activity relationship studies helping to identify promising new candidates (Kumawat, 2017).

Thiazole Derivatives in Antibacterial and Antifungal Research

The antibacterial and antifungal activities of thiazole derivatives are significant, with many studies focusing on developing new compounds to combat resistant strains of bacteria and fungi. The unique properties of thiazole derivatives make them potent agents against various pathogens, leading to the design and synthesis of molecules with enhanced biological activities (Mohanty et al., 2021).

Thiazole in Anticancer Research

Thiazole derivatives have also been investigated for their anticancer properties. Systematic reviews have identified thiazole and oxazole derivatives as compounds with significant antiproliferative and antitumor activities, further emphasizing the importance of thiazole scaffolds in the development of new cancer treatments (Guerrero-Pepinosa et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific studies, it’s difficult to provide detailed safety information .

Biochemical Analysis

Biochemical Properties

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . It can also affect gene expression by altering the activity of transcription factors. Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the inhibition of COX by this compound reduces the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes. These molecular interactions are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. This compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its interaction with specific biomolecules and its overall biological activity.

Properties

IUPAC Name

(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXGZQRJIYRSGK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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